molecular formula C12H21F2NO3 B15317628 Tert-butyl n-[(4,4-difluoro-1-hydroxycyclohexyl)methyl]carbamate

Tert-butyl n-[(4,4-difluoro-1-hydroxycyclohexyl)methyl]carbamate

Cat. No.: B15317628
M. Wt: 265.30 g/mol
InChI Key: RSMRKPMEKFLSJM-UHFFFAOYSA-N
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Description

Tert-butyl n-[(4,4-difluoro-1-hydroxycyclohexyl)methyl]carbamate: is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of a tert-butyl group, a difluorinated cyclohexyl moiety, and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl n-[(4,4-difluoro-1-hydroxycyclohexyl)methyl]carbamate typically involves the following steps:

    Formation of the Cyclohexyl Intermediate: The starting material, 4,4-difluorocyclohexanone, undergoes a reduction reaction to form 4,4-difluoro-1-hydroxycyclohexane.

    Carbamate Formation: The intermediate is then reacted with tert-butyl isocyanate under controlled conditions to form the desired carbamate compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control, to ensure high yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The carbamate group can be reduced to form amines.

    Substitution: The difluorinated cyclohexyl moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of difluorocyclohexanone derivatives.

    Reduction: Formation of tert-butyl n-[(4,4-difluorocyclohexyl)methyl]amine.

    Substitution: Formation of substituted cyclohexyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl n-[(4,4-difluoro-1-hydroxycyclohexyl)methyl]carbamate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. The presence of the difluorinated cyclohexyl group can improve the bioavailability and metabolic stability of drug candidates.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of tert-butyl n-[(4,4-difluoro-1-hydroxycyclohexyl)methyl]carbamate involves its interaction with specific molecular targets. The difluorinated cyclohexyl group can enhance binding affinity to target proteins or enzymes, leading to modulation of their activity. The carbamate group can also participate in covalent bonding with active site residues, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl n-[(4-hydroxycyclohexyl)methyl]carbamate
  • Tert-butyl n-[(4,4-difluorocyclohexyl)methyl]carbamate
  • Tert-butyl n-[(4-hydroxy-1-methylcyclohexyl)methyl]carbamate

Uniqueness

Tert-butyl n-[(4,4-difluoro-1-hydroxycyclohexyl)methyl]carbamate stands out due to the presence of both the difluorinated cyclohexyl group and the hydroxyl group. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H21F2NO3

Molecular Weight

265.30 g/mol

IUPAC Name

tert-butyl N-[(4,4-difluoro-1-hydroxycyclohexyl)methyl]carbamate

InChI

InChI=1S/C12H21F2NO3/c1-10(2,3)18-9(16)15-8-11(17)4-6-12(13,14)7-5-11/h17H,4-8H2,1-3H3,(H,15,16)

InChI Key

RSMRKPMEKFLSJM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CCC(CC1)(F)F)O

Origin of Product

United States

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